molecular formula C7H5BrF3N B6338006 2-Bromo-5-(2,2,2-trifluoroethyl)pyridine CAS No. 1346531-45-0

2-Bromo-5-(2,2,2-trifluoroethyl)pyridine

Cat. No.: B6338006
CAS No.: 1346531-45-0
M. Wt: 240.02 g/mol
InChI Key: OLYYQBKZTHHGFN-UHFFFAOYSA-N
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Description

2-Bromo-5-(2,2,2-trifluoroethyl)pyridine is a chemical compound with the molecular formula C7H5BrF3N . It is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a bromine atom and a trifluoroethyl group attached to it . The exact positions of these groups on the pyridine ring can be determined by the numbering in the name of the compound.


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 240.020 Da . It has a density of 1.6±0.1 g/cm3 . Its boiling point is 186.3±40.0 °C at 760 mmHg . The compound is soluble in methanol and ethanol .

Scientific Research Applications

Chemical Synthesis and Catalysis

Pyridine derivatives, including structures that might be similar to 2-Bromo-5-(2,2,2-trifluoroethyl)pyridine, play a critical role in chemical synthesis. They serve as intermediates in the development of diverse organic compounds, including pharmaceuticals, agrochemicals, and materials. For instance, pyridine-based compounds have been employed as catalysts in various organic reactions due to their ability to stabilize transition states and facilitate the formation of desired products (Boča et al., 2011).

Pharmacophore Design

Pyridine derivatives are crucial in the design of pharmacophores for drug development. Their structural diversity and bioactivity make them valuable scaffolds for the synthesis of compounds targeting a wide range of diseases. The versatility of pyridine cores in medicinal chemistry has been extensively reviewed, highlighting their applications in developing antifungal, antibacterial, and anticancer agents (Altaf et al., 2015).

Agrochemicals Discovery

In the agrochemical industry, pyridine derivatives serve as potent ingredients for pesticides, including fungicides and herbicides. Their structural adaptability allows for the development of novel compounds with targeted action against various agricultural pests. The discovery process often employs methods like Intermediate Derivatization Methods to explore and enhance the biological activity of pyridine-based agrochemicals (Guan et al., 2016).

Organic Synthesis and Catalysis

The regioselective functionalization of pyridines, including halogenation and metalation reactions, is fundamental in organic synthesis. These reactions expand the utility of pyridine derivatives in synthesizing complex molecules with precise structural features. Literature reviews on the subject provide insights into methodologies for functionalizing pyridine scaffolds, which could be applicable to this compound derivatives (Manolikakes et al., 2013).

Safety and Hazards

2-Bromo-5-(2,2,2-trifluoroethyl)pyridine is classified as toxic if swallowed . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Biochemical Analysis

Biochemical Properties

It is known to be a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent This suggests that it may interact with certain enzymes and proteins involved in this reaction

Cellular Effects

It is known that brominated and fluorinated pyridines can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to be involved in palladium-catalyzed α-arylation of a Refomatsky reagent , suggesting it may interact with certain biomolecules and potentially influence gene expression

Properties

IUPAC Name

2-bromo-5-(2,2,2-trifluoroethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c8-6-2-1-5(4-12-6)3-7(9,10)11/h1-2,4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYYQBKZTHHGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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